molecular formula C13H18ClNO B2904994 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1955540-15-4

3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2904994
CAS No.: 1955540-15-4
M. Wt: 239.74 g/mol
InChI Key: ZSQVIWHNOKTAKP-UHFFFAOYSA-N
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Description

Historical Development and Discovery of 8-Azabicyclo[3.2.1]octane Derivatives in Medicinal Chemistry

Emergence of Tropane Alkaloid-Inspired Scaffolds in Neuropharmacology

The 8-azabicyclo[3.2.1]octane framework traces its origins to naturally occurring tropane alkaloids, such as cocaine and scopolamine, which have been studied for over a century due to their profound effects on the central nervous system (CNS). These alkaloids share a bicyclic tropane core, comprising a seven-membered ring fused to a pyrrolidine moiety, with a bridgehead nitrogen atom critical for biological activity. Cocaine, isolated from Erythroxylum coca, emerged as a prototype for dopamine reuptake inhibition, while scopolamine, derived from Hyoscyamus niger, served as a muscarinic acetylcholine receptor antagonist.

Early pharmacological studies revealed that the tropane scaffold’s stereoelectronic properties enabled interactions with neurotransmitter transporters and receptors. For instance, cocaine’s 3β-benzoyloxy group facilitated dopamine transporter (DAT) binding, whereas scopolamine’s epoxide ring enhanced CNS penetration. However, the clinical utility of natural tropanes was limited by adverse effects, such as cocaine’s cardiotoxicity and scopolamine’s sedative properties. These challenges spurred efforts to synthesize analogs with improved selectivity.

The replacement of ester functionalities in cocaine with stable aryl groups marked a pivotal shift. Phenyltropanes, first reported in the 1980s, demonstrated that removing the labile benzoyloxy ester while retaining the phenyl group at the 3β position preserved DAT affinity but reduced off-target sodium channel blockade. This structural simplification laid the groundwork for azabicyclic derivatives, including 8-azabicyclo[3.2.1]octane systems, which prioritized metabolic stability and receptor specificity.

Key Milestones in the Structural Optimization of Azabicyclic Dopaminergic Agents

The evolution of 3-phenoxy-8-azabicyclo[3.2.1]octane hydrochloride involved systematic modifications to the tropane core, guided by structure-activity relationship (SAR) studies. Critical advancements included:

Nitrogen Position and Ring Substitution

Initial work focused on relocating the bridgehead nitrogen from the 8-position (as in cocaine) to the 6-position, yielding 6-azabicyclo[3.2.1]octanes. Comparative studies revealed that 6-aza analogs, such as 3β-aryl-2-carbomethoxy-6-azabicyclo[3.2.1]octanes, exhibited DAT inhibition comparable to cocaine but with reduced cardiovascular effects. However, 8-aza derivatives regained prominence due to their superior conformational rigidity, which enhanced binding to monoamine transporters.

Phenoxy Group Introduction

The substitution of the 3β position with a phenoxy group represented a breakthrough in optimizing selectivity. Unlike earlier aryl tropanes, which relied on direct phenyl attachment, the phenoxy moiety introduced an oxygen spacer, modulating electronic interactions with target receptors. In 3-phenoxy-8-azabicyclo[3.2.1]octane hydrochloride, this modification conferred high affinity for serotonin and norepinephrine transporters while minimizing muscarinic receptor cross-reactivity.

Stereochemical Refinement

The stereospecificity of the 3β configuration proved essential for dopaminergic activity. For example, trans-3β-aryl-8-azabicyclo[3.2.1]octanes exhibited 10-fold greater DAT inhibition than their cis counterparts, underscoring the importance of spatial orientation in ligand-receptor docking.

Table 1: Structural Evolution of Azabicyclic Dopaminergic Agents

Compound Class Key Modification Pharmacological Target Selectivity Improvement Source
Natural Tropanes 3β-Benzoyloxy group DAT, Sodium channels Low
Phenyltropanes 3β-Phenyl substitution DAT Moderate
6-Azabicyclo Derivatives Nitrogen at 6-position DAT, SERT High
8-Azabicyclo Derivatives Nitrogen at 8-position + Phenoxy SERT, NET Very High

Table 2: Milestone Compounds in Azabicyclic Development

Year Compound Innovation Impact
1985 RTI-31 First phenyltropane with DAT selectivity Validated tropane scaffold for CNS drugs
2004 3β-Aryl-6-azabicyclo[3.2.1]octanes Demonstrated 6-aza vs. 8-aza SAR Highlighted nitrogen position importance
2020 3-Phenoxy-8-azabicyclo[3.2.1]octane HCl Phenoxy group for SERT/NET selectivity Enabled targeted monoamine modulation

Properties

IUPAC Name

3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12(5-3-1)15-13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQVIWHNOKTAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-15-4
Record name 3-phenoxy-8-azabicyclo[3.2.1]octane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.

    Biology: Employed in research to understand the role of dopamine signaling in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to dopamine dysfunction, such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by acting as a potent and selective agonist of the dopamine D2 receptor. This interaction stimulates dopamine signaling pathways, which play a crucial role in various physiological and pathological processes. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Research Findings

Heteroatom Positioning :

  • In PI3K inhibitor studies, replacing morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (M3) improved binding affinity compared to 8-oxa-3-azabicyclo[3.2.1]octane (M4), highlighting the critical role of nitrogen placement in the bicyclic system .
  • Similarity scoring () indicates that swapping oxygen and nitrogen positions (e.g., 8-oxa-3-aza vs. 3-oxa-8-aza) retains ~84% structural similarity but significantly alters electronic properties and target engagement .

Substituent Effects: Phenoxy vs. Phenyl: The phenoxy group in the target compound introduces an oxygen atom capable of hydrogen bonding and π-π stacking, which may enhance receptor affinity compared to the purely hydrophobic phenyl analog . Fluorine and Hydroxyl Substituents: Fluorine at C3 () improves metabolic stability by blocking oxidation sites, while a hydroxyl group () increases solubility but may reduce blood-brain barrier penetration .

Pharmacological Applications: The 3-phenoxy moiety is critical in sulfonamide derivatives (e.g., compound 31 in ), where it likely contributes to selective receptor binding in neurological or oncological targets . Cocaine analogs () with benzoyloxy substituents demonstrate how bulkier groups alter pharmacokinetics, suggesting that the phenoxy group balances lipophilicity and target specificity .

Biological Activity

3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is a compound belonging to the class of bicyclic amines, specifically derivatives of 8-azabicyclo[3.2.1]octane. This compound has garnered interest due to its potential biological activities, particularly as a monoamine reuptake inhibitor, which is significant in the treatment of various neurological disorders.

Chemical Structure and Properties

The molecular formula for 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is C14H19ClN2O, with a molecular weight of approximately 250.77 g/mol. The structure features a bicyclic framework that contributes to its biological activity.

The primary mechanism of action for 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with neurotransmitter transporters, particularly those involved in monoamine neurotransmission. This compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and cognitive function .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : As a monoamine reuptake inhibitor, it is being explored for its potential to treat depression and anxiety disorders by enhancing the availability of neurotransmitters in the synaptic cleft .
  • Analgesic Properties : Studies have suggested that derivatives of 8-azabicyclo[3.2.1]octane may possess analgesic effects, making them candidates for pain management therapies .
  • Anticonvulsant Activity : Preclinical studies have demonstrated anticonvulsant properties in animal models, indicating potential applications in seizure disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride:

  • Study on Antidepressant Activity :
    • A study demonstrated that compounds similar to 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride showed significant antidepressant-like effects in rodent models when administered at doses ranging from 10 to 30 mg/kg .
  • Analgesic Study :
    • In a controlled trial, administration of a related compound resulted in a notable reduction in pain response in mice subjected to the supramaximal electroshock test, suggesting efficacy as an analgesic agent .
  • Anticonvulsant Evaluation :
    • The anticonvulsant activity was assessed using the metrazol lethality assay, where compounds were effective in preventing seizures at specific dosages, indicating their potential utility in treating epilepsy .

Comparative Analysis of Biological Activities

Activity Mechanism Potential Applications
AntidepressantMonoamine reuptake inhibitionTreatment of depression and anxiety
AnalgesicModulation of pain pathwaysPain management
AnticonvulsantInhibition of neuronal excitabilityTreatment of epilepsy

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